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Compound of Interest

Compound Name: 3,5-Dibromo-D-tyrosine

Cat. No.: B556670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dibromo-
D-tyrosine, a halogenated derivative of the amino acid D-tyrosine. The document details its
mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable
resource for its identification, characterization, and application in research and development.

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and
elemental composition of a compound. The data presented below has been aggregated from
various sources to provide a comprehensive mass profile of 3,5-Dibromo-D-tyrosine.

Key Mass Spectrometry Parameters

The fundamental mass spectrometry values for 3,5-Dibromo-D-tyrosine are summarized in
the table below. These values are essential for the identification of the compound in various
mass spectrometric analyses.
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Property Value Reference
Molecular Formula CoHoBr2NOs [1]
Molecular Weight 338.98 g/mol [1]
Monoisotopic Mass 336.89492 Da [1]
Exact Mass 338.89287 Da [1]

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) values provide information about the ion's size and shape in the
gas phase. These predicted values are useful for ion mobility-mass spectrometry analysis.

Adduct mlz Predicted CCS (A
[M+H]*+ 337.90221 151.6
[M+Na]* 359.88415 160.5
[M-H]~ 335.88765 155.5
[M+NHa4]* 354.92875 167.4
[M+K]* 375.85809 144.0
[M+H-H20]* 319.89219 157.7
[M+HCOO]- 381.89313 164.4
[M+CHsCOO]~ 395.90878 207.4

Data sourced from

computational predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

While specific experimental NMR data for the D-isomer is not widely published, the
spectroscopic characteristics are expected to be identical to its enantiomer, 3,5-Dibromo-L-
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tyrosine, for which data is available. The following tables summarize the expected chemical
shifts.

H NMR Spectral Data

Proton Chemical Shift (ppm) Multiplicity

H-a ~3.84 Doublet of doublets
H-B ~3.08, ~2.84 Multiplet

Aromatic H ~7.62 Singlet

Note: Chemical shifts are highly dependent on the solvent and pH. Data is inferred from related
compounds.[3]

3C NMR Spectral Data

Carbon Chemical Shift (ppm)
C=0 (Carboxyl) ~176.7

C-a ~58.8

C-B ~36.9

C-y (Aromatic C-CHz) ~127.0

Aromatic C-Br ~91.0

Aromatic C-H ~142.4

Aromatic C-OH ~165.2

Note: Chemical shifts are highly dependent on the solvent. Data is inferred from related
compounds.[3]

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of 3,5-
Dibromo-D-tyrosine based on established methodologies for similar compounds.[4][5]
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Mass Spectrometry: Electrospray lonization (ESI-MS)

o Sample Preparation: Dissolve a small amount of 3,5-Dibromo-D-tyrosine in a suitable
solvent system, such as a water/acetonitrile mixture with 0.1% formic acid for positive ion
mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of
approximately 1-10 pg/mL.

¢ Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

e Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass
range of m/z 100-500. For structural elucidation, perform tandem MS (MS/MS) experiments
by selecting the precursor ion of interest (e.g., m/z 337.9 for [M+H]*) and applying collision-
induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-D-tyrosine in 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, D20). Add a small amount of a
reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-da
acid sodium salt (DSS), if not already present in the solvent.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with
a standard probe.

¢ H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters
may include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-
decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) and a longer
acquisition time with more scans are typically required due to the lower natural abundance
and sensitivity of the 13C nucleus.
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« Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the reference standard.

Visualized Workflows

The following diagrams illustrate key processes involving 3,5-Dibromo-tyrosine.
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Caption: Enzymatic formation of 3,5-Dibromotyrosine.
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General Workflow for Spectroscopic Analysis
3,5-Dibromo-D-tyrosine
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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